3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one
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Overview
Description
3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one is a synthetic compound characterized by its complex heterocyclic structure. It combines the thieno[2,3-d]pyrimidine ring system with a phenyl substituent and an oxolan-2-one group linked through a sulfanyl bridge. This structure provides a range of chemical reactivities and potential biological activities, making it an interesting target for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one can be achieved through a multi-step process:
Formation of the thieno[2,3-d]pyrimidine core: : This is typically done by cyclization of appropriate thioamide and malononitrile derivatives under basic conditions.
Phenyl substitution: : The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, utilizing a suitable phenylboronic acid and a halogenated thieno[2,3-d]pyrimidine precursor.
Sulfanylation: : The thieno[2,3-d]pyrimidin-4-yl can be treated with a thiol reagent to introduce the sulfanyl group.
Oxolan-2-one attachment: : Finally, the oxolan-2-one moiety can be introduced via nucleophilic substitution using a lactone and a suitable leaving group on the thieno[2,3-d]pyrimidin-4-yl sulfanyl intermediate.
Industrial Production Methods
Scaling up the production for industrial purposes would require optimization of each synthetic step to ensure high yield and purity, as well as cost-effectiveness. This might involve the use of flow chemistry techniques, high-throughput screening of reaction conditions, and the development of robust catalytic systems for key transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfanyl group in 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: : Reduction can be performed on the thieno[2,3-d]pyrimidine ring or the oxolan-2-one moiety to yield various partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: : Sodium hydride (NaH) can be used to deprotonate the oxolan-2-one ring, making it susceptible to nucleophilic attack.
Major Products
The major products of these reactions can vary widely based on the specific conditions used but include sulfoxides, sulfones, reduced thieno[2,3-d]pyrimidine derivatives, and substituted oxolan-2-one compounds.
Scientific Research Applications
3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one has diverse applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex molecules and potential functional materials.
Biology: : Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development studies.
Industry: : Possible use in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The exact mechanism of action for any biological activity of 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one would depend on the specific target:
Molecular Targets and Pathways: : It can interact with enzymes, receptors, or nucleic acids, potentially altering biochemical pathways or modulating cellular functions.
Interaction Mechanisms: : Through binding to active sites, forming hydrogen bonds, or undergoing electron transfer reactions, it can exert its effects on target molecules.
Comparison with Similar Compounds
Compared to other thieno[2,3-d]pyrimidine derivatives and sulfanyl compounds, 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
3-(2-thienyl)pyrimidin-4-yl sulfanyl compounds
Oxolan-2-one derivatives with varied substitution patterns
Phenylthieno[2,3-d]pyrimidines with different side chains
These properties make this compound an attractive compound for further research and development in multiple scientific disciplines.
Properties
CAS No. |
924383-28-8 |
---|---|
Molecular Formula |
C16H12N2O2S2 |
Molecular Weight |
328.4 |
Purity |
0 |
Origin of Product |
United States |
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